molecular formula C6H6ClNOS2 B14246916 3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride CAS No. 313514-02-2

3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride

Cat. No.: B14246916
CAS No.: 313514-02-2
M. Wt: 207.7 g/mol
InChI Key: OWIYDMZOLVOYTA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethylthiazole with sulfur and chlorinating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbonyl chloride group under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride is unique due to its specific substitution pattern and the presence of the carbonyl chloride group

Properties

CAS No.

313514-02-2

Molecular Formula

C6H6ClNOS2

Molecular Weight

207.7 g/mol

IUPAC Name

3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C6H6ClNOS2/c1-3-4(5(7)9)11-6(10)8(3)2/h1-2H3

InChI Key

OWIYDMZOLVOYTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)Cl

Origin of Product

United States

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